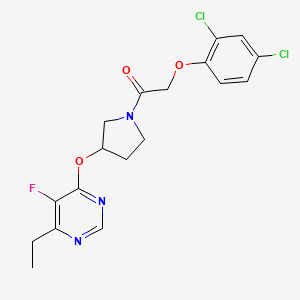

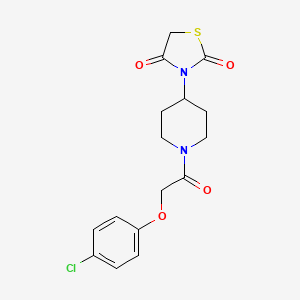

![molecular formula C20H15F2N5O2 B2671772 3-benzyl-7-((3,5-difluorobenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396863-78-7](/img/structure/B2671772.png)

3-benzyl-7-((3,5-difluorobenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-benzyl-7-((3,5-difluorobenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound. It is a derivative of pyrimidine, a privileged scaffold that is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “3-benzyl-7-((3,5-difluorobenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione”, involves the generation of structurally diverse derivatives. This includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Aplicaciones Científicas De Investigación

Cancer Treatment and TRK Inhibition

The compound’s structure suggests potential as a Tropomyosin receptor kinase (TRK) inhibitor. TRKs play a crucial role in cell proliferation, differentiation, and survival. Continuous activation and overexpression of TRKs are associated with various cancers . Recent research has focused on developing small-molecule TRK inhibitors for cancer therapy. Notably, pyrazolo [3,4-b]pyridine derivatives, including some related to our compound, have shown promising TRK inhibition. Compound C03, for instance, demonstrated acceptable activity against TRKA and inhibited cancer cell proliferation .

Anticancer Activity

The compound exhibits cytotoxic effects against several cancer cell lines:

Neuroprotective and Anti-Inflammatory Properties

Triazole-pyrimidine hybrid compounds, which share structural features with our compound, have demonstrated promising neuroprotective and anti-inflammatory properties. These findings suggest potential applications in neurological disorders .

Enzymatic Inhibition and CDK2 Targeting

Some derivatives inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. Compounds 14, 13, and 15 showed significant inhibitory activity against CDK2/cyclin A2, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively . Compound 14, in particular, displayed dual activity against cancer cell lines and CDK2, making it a promising candidate for further investigation .

Other Applications

While the above fields highlight the compound’s primary applications, ongoing research may uncover additional uses. For instance, the Dimroth rearrangement has been employed in the synthesis of related derivatives .

Propiedades

IUPAC Name |

6-benzyl-2-[(3,5-difluorophenyl)methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N5O2/c21-14-6-13(7-15(22)8-14)9-23-19-24-10-16-17(25-19)26-20(29)27(18(16)28)11-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H2,23,24,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWNAZKWRWAWLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC(=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-7-((3,5-difluorobenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,8-Dioxaspiro[3.4]octane-2-thiol](/img/structure/B2671691.png)

![3-[(1R,2S)-2-(Cyclopropylmethyl)cyclopropyl]propanoic acid](/img/structure/B2671692.png)

![N-[(1-Cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2671698.png)

![Benzyl (1R*,4R*)-N-[4-oxetan-3-ylamino)cyclohexyl]carbamate](/img/structure/B2671704.png)

![3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2671707.png)

![tert-butyl N-{[(2S)-azetidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B2671708.png)